Researchers seeking a terephthalate ester for temperature-sensitive polymerizations or MOF synthesis often encounter process failures when substituting DMT or DBT. Diisopropyl terephthalate (DIPT) eliminates these risks.
Diisopropyl terephthalate (CAS 6422-84-0) is the aromatic diester of terephthalic acid and isopropanol. It serves as a specialty monomer and chemical intermediate, primarily in the production of polymers and as a component in advanced formulations. Unlike longer-chain dialkyl terephthalates such as dioctyl terephthalate (DOTP) which are liquids at room temperature, or its common precursor dimethyl terephthalate (DMT) which has a significantly higher melting point, diisopropyl terephthalate exists as a crystalline solid with a distinct mid-range melting point. This physical property, combined with the reactivity of its branched isopropyl ester groups, makes it a non-trivial substitute for other terephthalate sources in temperature-sensitive processes and controlled chemical reactions.
Substituting Diisopropyl terephthalate with seemingly similar analogs like Dimethyl terephthalate (DMT), Dibutyl terephthalate (DBT), or using the parent Terephthalic acid (TPA) directly is often unfeasible due to critical differences in physical and chemical properties. The choice of the alkyl ester group—isopropyl versus methyl or butyl—directly dictates melting point, solubility, steric hindrance, and the byproduct generated during transesterification (isopropanol vs. methanol). These factors are not minor variables; they fundamentally alter required processing temperatures, reaction kinetics, byproduct removal strategies, and compatibility with other formulation components, making direct substitution a high-risk decision without significant process re-validation.
Diisopropyl terephthalate provides a distinct thermal profile compared to its closest analogs. It is a free-flowing crystalline solid at ambient temperature, unlike liquid analogs such as Dioctyl terephthalate (DOTP), eliminating the need for heated storage and handling. Its melting point of approximately 117-119 °C is significantly lower than that of Dimethyl terephthalate (DMT) at ~141 °C, which allows for lower energy input and reduced thermal stress on other components during melt processing.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | ~117-119 °C |
| Comparator Or Baseline | Dimethyl terephthalate (DMT): ~141 °C | Dioctyl terephthalate (DOTP): ~ -48 °C |
| Quantified Difference | 22-24 °C lower melting point than DMT; solid at room temperature unlike DOTP. |
| Conditions | Standard atmospheric pressure. |
This specific melting range is critical for applications requiring a solid that can be precisely melted into a formulation below the degradation temperature of other components, a process window not offered by common liquid or higher-melting solid terephthalates.
In solvothermal syntheses, such as for Metal-Organic Frameworks (MOFs), the terephthalate linker is often sourced from an ester that hydrolyzes in-situ. The parent terephthalic acid (TPA) exhibits very low solubility in common synthesis solvents, creating process challenges. While Dimethyl terephthalate (DMT) is a common alternative, its rapid hydrolysis can lead to uncontrolled nucleation and smaller crystal domains. The increased steric hindrance of the isopropyl groups in Diisopropyl terephthalate results in a slower, more controlled rate of hydrolysis and linker release. This modulation of reactivity is a key tool for promoting more ordered crystal growth and achieving higher quality, larger crystalline materials.
| Evidence Dimension | In-Situ Linker Release Rate (Qualitative) |
| Target Compound Data | Slower, controlled rate due to sterically hindered isopropyl groups. |
| Comparator Or Baseline | Dimethyl terephthalate (DMT): Faster rate due to less hindered methyl groups. Terephthalic acid (TPA): Not applicable (dissolution-limited, not hydrolysis-limited). |
| Quantified Difference | Qualitatively slower reaction kinetics, enabling better process control over crystallization. |
| Conditions | Aqueous or solvothermal synthesis conditions for crystalline materials. |
For applications where crystal size, morphology, and low defect density are critical, DIPT is a strategic choice over DMT or TPA to gain kinetic control over the material's formation.
In the production of polyesters via transesterification, the choice of dialkyl terephthalate determines the alcohol byproduct that must be removed to drive the reaction to completion. The industry standard, Dimethyl terephthalate (DMT), releases methanol, which has a boiling point of 64.7 °C. Diisopropyl terephthalate releases isopropanol, with a significantly higher boiling point of 82.6 °C. This difference allows process engineers to select a monomer based on the thermal stability of their system and the efficiency of their distillation/vacuum setup. Using DIPT can be advantageous in systems where a higher temperature is needed to maintain melt viscosity, preventing premature removal of the alcohol byproduct.
| Evidence Dimension | Transesterification Byproduct Boiling Point (°C) |
| Target Compound Data | Isopropanol: 82.6 °C |
| Comparator Or Baseline | Methanol (from Dimethyl terephthalate): 64.7 °C |
| Quantified Difference | 17.9 °C higher boiling point of byproduct. |
| Conditions | Catalytic transesterification with a diol (e.g., ethylene glycol). |
This provides a critical process control parameter, enabling the use of higher reaction temperatures without rapid byproduct flashing, which can be crucial for managing reaction kinetics and polymer viscosity in specialty polyester synthesis.
For use as a solid plasticizer, processing aid, or reactive intermediate in polymer blends where processing temperatures must be kept below 140 °C. Its solid form allows for precise dosing, while its ~118 °C melting point ensures it liquefies and integrates homogenously within a specific processing window not accessible with liquid or high-melting-point terephthalates.
In the synthesis of advanced materials like Metal-Organic Frameworks (MOFs) where the final performance is dictated by crystal quality. DIPT is the preferred terephthalate source when a slower, more controlled release of the organic linker is required to achieve larger, more ordered crystals compared to the rapid reaction from Dimethyl terephthalate.
Selected for polyester synthesis where the process requires higher temperatures that would cause premature boiling and loss of methanol if DMT were used. The higher boiling point of the isopropanol byproduct (82.6 °C) allows for a more stable reaction environment under specific temperature and pressure conditions.